molecular formula C27H48O2 B3272391 Cholestane-7,26-diol CAS No. 566-25-6

Cholestane-7,26-diol

Cat. No. B3272391
CAS RN: 566-25-6
M. Wt: 404.7 g/mol
InChI Key: HQSQRMKTVKLHAW-YVGWZKBQSA-N
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Description

Cholestane-7,26-diol is a naturally occurring steroid that has gained significant attention in scientific research due to its unique biochemical and physiological effects. It is a derivative of cholesterol and is found in various animal tissues, including the brain, liver, and adrenal glands.

Mechanism Of Action

The mechanism of action of cholestane-7,26-diol is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It has also been shown to interact with various receptors, including the estrogen receptor and the liver X receptor.

Biochemical And Physiological Effects

Cholestane-7,26-diol has been shown to possess various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been shown to regulate cholesterol metabolism and modulate lipid homeostasis.

Advantages And Limitations For Lab Experiments

One of the advantages of using cholestane-7,26-diol in lab experiments is its availability. It can be synthesized through various methods, making it easily accessible for researchers. However, one of the limitations is its instability, which can affect its efficacy in experiments.

Future Directions

Future research on cholestane-7,26-diol should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in various diseases. Further studies should also investigate its pharmacokinetics and toxicity to determine its safety and efficacy in humans. Additionally, research should focus on developing novel methods for synthesizing cholestane-7,26-diol, which can improve its stability and efficacy in experiments.

Scientific Research Applications

Cholestane-7,26-diol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In Alzheimer's disease, cholestane-7,26-diol has been shown to reduce amyloid-beta peptide accumulation, which is a hallmark of the disease. In cardiovascular diseases, cholestane-7,26-diol has been shown to possess anti-inflammatory and anti-oxidant properties, which can reduce the risk of cardiovascular diseases.

properties

IUPAC Name

(7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O2/c1-18(17-28)8-7-9-19(2)21-11-12-22-25-23(13-15-27(21,22)4)26(3)14-6-5-10-20(26)16-24(25)29/h18-25,28-29H,5-17H2,1-4H3/t18?,19-,20?,21-,22+,23+,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSQRMKTVKLHAW-YVGWZKBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CCCC4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722257
Record name Cholestane-7,26-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholestane-7,26-diol

CAS RN

566-25-6
Record name Cholestane-7,26-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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